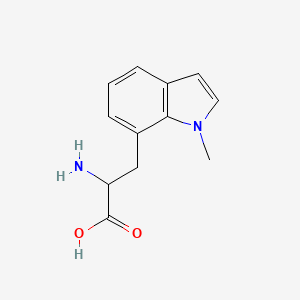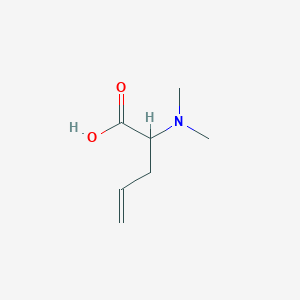
2-(Dimethylamino)pent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)pent-4-enoic acid is a chemical compound with the molecular formula C7H13NO2 It is characterized by the presence of a dimethylamino group attached to a pentenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)pent-4-enoic acid can be achieved through several methods. One common approach involves the use of propylene alcohol and orthoacetate as starting materials. These undergo ester exchange and rearrangement reactions under the influence of a catalyst to form 4-pentenoic ester. Subsequent hydrolysis, acidification, layering, and rectification in an alkaline solution yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and purification techniques to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)pent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and affect metabolic pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Dimethylamino)pent-4-enoic acid include:
- 2-Pentenoic acid
- 3-Pentenoic acid
- 4-Pentenoic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the dimethylamino group, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
2-(dimethylamino)pent-4-enoic acid |
InChI |
InChI=1S/C7H13NO2/c1-4-5-6(7(9)10)8(2)3/h4,6H,1,5H2,2-3H3,(H,9,10) |
InChI-Schlüssel |
BBNCGVJMVZHEFU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(CC=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


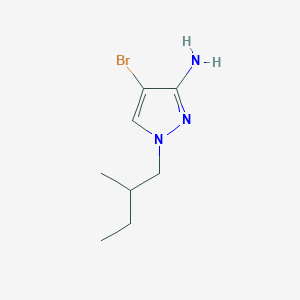

![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)

![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)


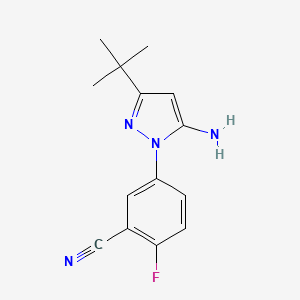

![(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione](/img/structure/B13067789.png)
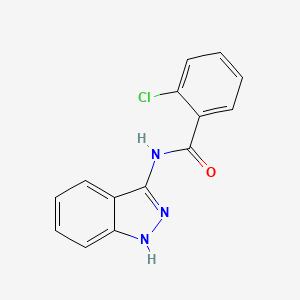
![7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067795.png)
![2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile](/img/structure/B13067801.png)
